

how do SCHOOL peptides work molecular mechanism

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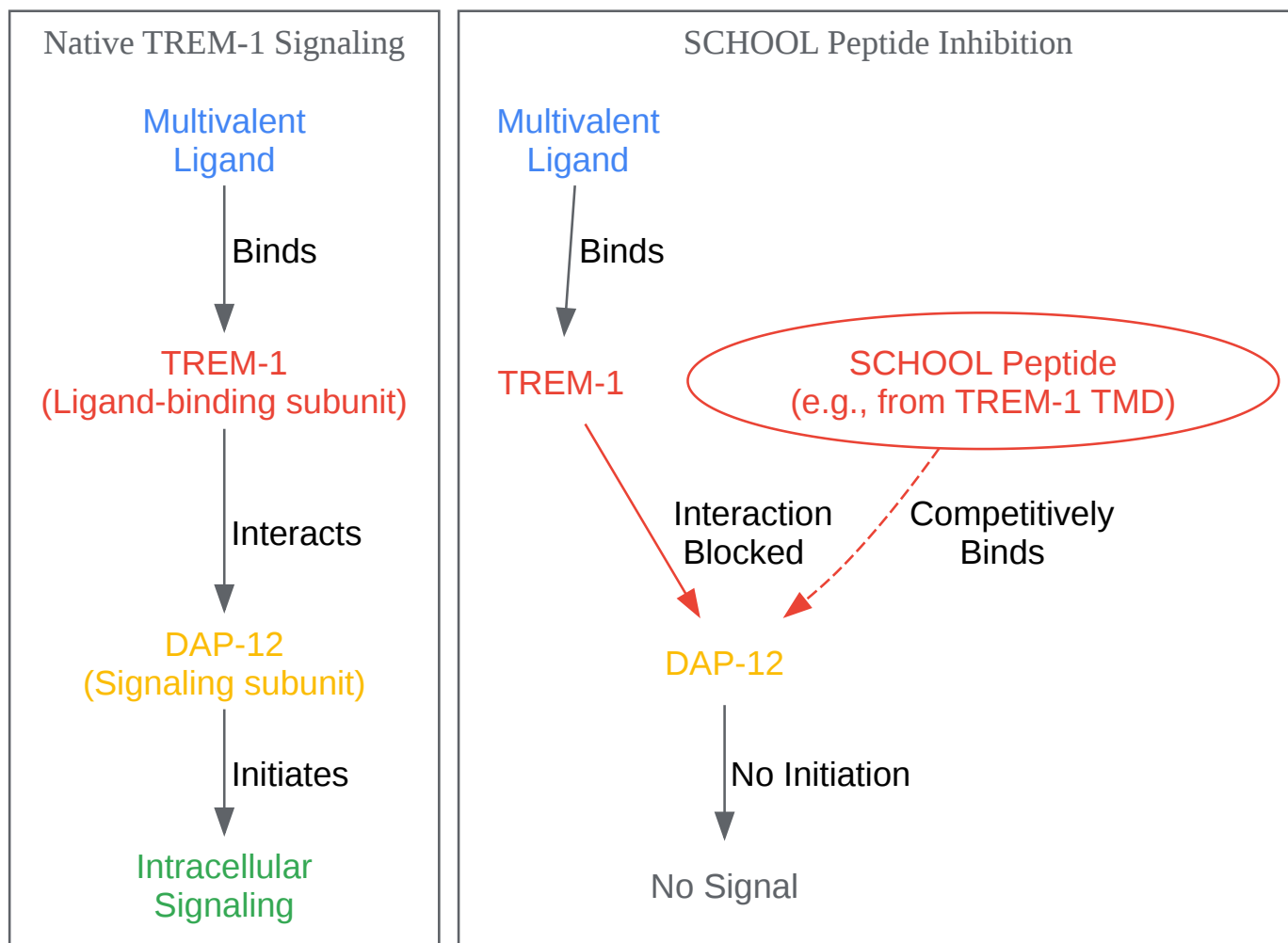
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Molecular Mechanism of SCHOOL Peptides

The core mechanism involves disrupting the intramembrane PPIs between the ligand-binding and signaling subunits of MIRRs.

- **Target Receptors:** The SCHOOL platform primarily applies to MIRRs, a class of receptors that include the T cell receptor (TCR), B cell receptor (BCR), natural killer (NK) cell receptors, and the triggering receptor expressed on myeloid cells-1 (TREM-1) [1]. These receptors have a common structural feature: their extracellular ligand-binding domains and intracellular signaling domains are located on separate protein subunits [1].
- **Mechanism of Action:** In native signaling, multivalent ligand binding induces or stabilizes receptor oligomerization (e.g., dimerization). This spatial reorganization is translated across the cell membrane, facilitating the homooligomerization of signaling subunits (like DAP-12 for TREM-1). This homooligomerization is the critical force that initiates intracellular signaling [1].
- **Ligand-Independent Inhibition:** SCHOOL peptides are short synthetic sequences derived from the TMD of either the receptor's ligand-binding chain or its associated signaling subunit. By introducing these peptides, they competitively disrupt the specific intramembrane interaction between the native TMDs. This disconnects the ligand-binding event from the intracellular signaling cascade, effectively inhibiting cell activation in a ligand-independent manner. This principle is described as "freedom to bind not to signal" [1].

The diagram below illustrates how a SCHOOL peptide derived from the TREM-1 transmembrane domain disrupts its interaction with the DAP-12 signaling subunit.



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Key SCHOOL Peptides and Experimental Evidence

The table below summarizes well-characterized SCHOOL peptides, their origins, and demonstrated biological effects.

Peptide Sequence	Origin (Human/Mouse)	Target Receptor / Pathway	Key Experimental Findings	Ref.
GLRILLKLV	TCR- α TMD	T Cell Receptor (TCR)	Inhibits antigen- but not antibody-mediated T cell activation; improves	[1]

Peptide Sequence	Origin (Human/Mouse)	Target Receptor / Pathway	Key Experimental Findings	Ref.
			psoriasis, eczema in humans; treats arthritis, neuritis, diabetes in animal models.	
Peptides from CD3 δ / γ TMDs	CD3 δ / γ TMDs	TCR / CD3 complex	Inhibits immune response and reduces inflammation in adjuvant arthritis rat model.	[1]
GNLVRGLCV	GPVI TMD	Glycoprotein VI (GPVI) / Collagen receptor	Reduces platelet activation markers (P-selectin, PAC-1) in human blood samples, suggesting potential as an antithrombotic.	[1]
LPLLNSLAV	KIR2DL1 TMD	NK Cell Receptor (KIR2DL1)	Inhibits NK cell cytotoxicity in vitro.	[1]

TREM-1 as a Prime SCHOOL Target

TREM-1 is an inflammation-amplifying receptor and a major therapeutic target for SCHOOL peptides [1]. Its pathophysiological role extends beyond sepsis to cancer, autoimmune, cardiovascular, and other inflammatory diseases. Using TREM-1-specific SCHOOL peptides (derived from the TMD of either TREM-1 or DAP-12) offers a "magic bullet" strategy because it overcomes the significant challenge that the physiological ligand(s) for TREM-1 remain unknown, making traditional ligand-blockade approaches impossible [1].

Methodological Considerations for RESEARCH

When working with SCHOOL peptides, several technical aspects are critical for success [1].

- **Peptide Solubility:** Hydrophobic TMD-derived peptides may require dissolution in a minimal volume of organic solvent (e.g., DMSO) before dilution in aqueous buffers [2].

- **Control Experiments:** A key validation is demonstrating ligand-independent inhibition. For the TCR peptide **GLRILLKLV**, this was confirmed by its ability to inhibit T cell activation stimulated by antigen but not by anti-CD3 or anti-TCR β antibodies [1].
- **Sequence Specificity:** Activity is highly sequence-specific. For the GPVI inhibitory peptide, the sequence **GNLVRGLCV** was rationally designed using the SCHOOL platform, and its activity was confirmed to be specific [1].
- **In Vivo Application:** For in vivo studies, adding N-terminal lysine residues (e.g., KKKKK) to the core peptide sequence has been shown to be necessary for efficacy in some cases, as observed with peptides derived from CD3 TMDs [1].

The SCHOOL strategy, discovered by studying viral immunoevasins and protein biophysics, provides a powerful, rational drug discovery platform for targeting MIRRs and other receptors with similar architecture [1].

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References

1. SCHOOL of nature: ligand-independent immunomodulatory ... [pmc.ncbi.nlm.nih.gov]
2. Peptide Design: Principles & Methods [thermofisher.com]

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